molecular formula C12H18O3 B12092733 (1S)-1-(3,4-diethoxyphenyl)ethanol

(1S)-1-(3,4-diethoxyphenyl)ethanol

Cat. No.: B12092733
M. Wt: 210.27 g/mol
InChI Key: UJBOGVMFJDOUDP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3,4-diethoxyphenyl)ethanol: is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3,4-diethoxyphenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-diethoxybenzaldehyde.

    Reduction: The aldehyde group of 3,4-diethoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: To obtain the (1S) enantiomer, chiral resolution techniques such as crystallization with a chiral resolving agent or chiral chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective reduction of 3,4-diethoxybenzaldehyde.

    Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing large-scale chromatographic techniques or crystallization for the purification of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (1S)-1-(3,4-diethoxyphenyl)ethanol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can yield the corresponding alkane.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxyacetophenone.

    Reduction: Formation of 3,4-diethoxyphenylethane.

    Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis due to its chiral nature.

Biology

    Enzyme Studies: Employed in studies involving alcohol dehydrogenases and other enzymes that interact with alcohols.

Medicine

    Pharmaceutical Intermediate: Acts as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

    Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which (1S)-1-(3,4-diethoxyphenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, it may act as a substrate for alcohol dehydrogenases, undergoing oxidation or reduction. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3,4-diethoxyphenyl)ethanol: The enantiomer of the compound, differing in its stereochemistry.

    3,4-Diethoxybenzyl Alcohol: Lacks the chiral center present in (1S)-1-(3,4-diethoxyphenyl)ethanol.

    3,4-Diethoxyphenylethane: A fully reduced form of the compound.

Uniqueness

    Chirality: The (1S) configuration imparts unique stereochemical properties, making it valuable in asymmetric synthesis.

    Functional Groups:

This detailed overview of this compound highlights its significance in various scientific and industrial contexts, emphasizing its unique properties and potential applications

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(1S)-1-(3,4-diethoxyphenyl)ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1

InChI Key

UJBOGVMFJDOUDP-VIFPVBQESA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)[C@H](C)O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.